molecular formula C7H10ClNNaO3S B1663277 Chloramine-T trihydrate CAS No. 7080-50-4

Chloramine-T trihydrate

Cat. No.: B1663277
CAS No.: 7080-50-4
M. Wt: 246.67 g/mol
InChI Key: VNXHKHCRRCXFBX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chloramine-T trihydrate acts as an oxidizing agent and is involved in various biochemical reactions . It serves as a source of halonium cation and nitrogen anion, functioning as a base and nucleophile . Its reactivity with a wide range of functional groups allows it to participate in different molecular transformations .

Cellular Effects

This compound has been reported to have a low degree of cytotoxicity and has been used in direct contact with tissues . It is known to cause burns by all exposure routes

Molecular Mechanism

The molecular mechanism of this compound involves its active (electrophilic) chlorine . Its reactivity is similar to that of sodium hypochlorite . It can convert iodide to iodine monochloride (ICl), which rapidly undergoes electrophilic substitution predominantly with activated aromatic rings .

Temporal Effects in Laboratory Settings

This compound is known to degrade over time when exposed to the atmosphere . It releases chlorine at 130 °C and melts at 167–169 °C . It is not stable in the water dissolved form .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For example, rainbow trout are more tolerant to this compound than goldfish or koi

Metabolic Pathways

It is known to act as an oxidizing agent and can participate in redox reactions .

Transport and Distribution

Given its solubility in water , it is likely to be distributed in aqueous compartments within cells and tissues.

Subcellular Localization

Given its role as a reagent in organic synthesis , it is likely to interact with various biomolecules in different subcellular compartments

Preparation Methods

Tosylchloramide sodium trihydrate is synthesized by the oxidation of toluenesulfonamide with sodium hypochlorite. The sodium hypochlorite is produced in situ from sodium hydroxide and chlorine (Cl₂) . The reaction conditions typically involve maintaining a basic pH to ensure the stability of the product. Industrial production methods follow similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

Tosylchloramide sodium trihydrate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hypochlorite and chlorine. The major products formed depend on the specific reaction but often include oxidized or substituted derivatives of the starting materials.

Properties

CAS No.

7080-50-4

Molecular Formula

C7H10ClNNaO3S

Molecular Weight

246.67 g/mol

IUPAC Name

sodium;chloro-(4-methylphenyl)sulfonylazanide;trihydrate

InChI

InChI=1S/C7H8ClNO2S.Na.H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;/h2-5,9H,1H3;;1H2

InChI Key

VNXHKHCRRCXFBX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[N-]Cl.O.O.O.[Na+]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.[Na]

7080-50-4

Pictograms

Corrosive; Irritant; Health Hazard

Synonyms

(N-chloro-p-toluenesulfonamide)sodium
chloramine T
chloramine-T
chloramine-T anhydrous
chloramine-T trihydrate
chloramine-T, 36Cl-labeled
Clorina
Euclorina
Hydroclonazone
sodium p-toluenesulfonchloramide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Chloramine-T trihydrate (CAT) acts as an oxidizing biocide. While the exact mechanism is not fully elucidated in the provided papers, research suggests it disrupts bacterial cell walls and membranes, leading to cell death. [, ] For Candida spp., CAT demonstrated effects on both cell wall and membrane permeability. [] This dual action may contribute to its broad-spectrum activity.

A: this compound has the molecular formula C7H7ClNNaO3S•3H2O. It's an N-chloro derivative of p-toluenesulfonamide sodium salt, existing as a trihydrate. [, ]

A: While the provided papers don't delve deep into spectroscopic characterization, papers focusing on synthetic applications often utilize FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm the structure of compounds synthesized using CAT. []

A: this compound finds diverse applications in organic synthesis. It acts as an effective nitrogen source in copper-catalyzed aziridination of olefins. [, ] It is also employed for diastereoselective imidation of diaryl sulfides in the presence of a copper catalyst like Cu(OTf)2. [, ]

A: While the provided papers primarily focus on experimental applications, computational studies like Density Functional Theory (DFT) calculations were used to investigate the mechanism of pyrrole synthesis involving CAT. [] These calculations helped identify intermediates and elucidate the reaction pathway.

ANone: The provided papers do not cover PK/PD studies as the focus is not on pharmaceutical applications of this compound.

A: Several studies demonstrate CAT's efficacy against biofilms. In model cooling tower systems, CAT significantly reduced bacterial load on different materials, including glass and PVC. [, ] Additionally, it effectively eradicated mature biofilms in laboratory settings, with efficacy comparable to sodium hypochlorite. []

A: One study assessed the cytotoxicity of CAT against human cells using the hemolysis method. While CAT showed promising antibiofilm activity against Candida spp., it also exhibited hemolytic activity, indicating potential toxicity. []

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